molecular formula C9H11NO2 B13786721 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one CAS No. 87287-42-1

6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one

Cat. No.: B13786721
CAS No.: 87287-42-1
M. Wt: 165.19 g/mol
InChI Key: DEYNNVZSGDAKFT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazole ring. The presence of two methyl groups at the 6th position and a carbonyl group at the 4th position further distinguishes it from other benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one can be achieved through various methods. One common approach involves the cyclization of 2-(3-aryl-4-nitrobutanoyl)-5,5-dimethylcyclohexane-1,3-diones. This transformation typically involves the Nef reaction, which converts the nitromethyl group into an aldehyde, followed by Jones oxidation to yield carboxylic acids and oxidative decarboxylation products .

Another method involves the oxidation of the methylene group adjacent to the carbonyl group using selenium dioxide in acetic acid, followed by regioselective reduction with triethyl silane in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide in acetic acid.

    Reduction: Triethyl silane in trifluoroacetic acid.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is unique due to its specific substitution pattern and the presence of a benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87287-42-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one

InChI

InChI=1S/C9H11NO2/c1-9(2)3-7(11)6-5-10-12-8(6)4-9/h5H,3-4H2,1-2H3

InChI Key

DEYNNVZSGDAKFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NO2)C(=O)C1)C

Origin of Product

United States

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